molecular formula C13H14O2 B13707749 8-(tert-Butyl)-2H-chromen-2-one

8-(tert-Butyl)-2H-chromen-2-one

Cat. No.: B13707749
M. Wt: 202.25 g/mol
InChI Key: FXTZWYOYVBOSKY-UHFFFAOYSA-N
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Description

8-(tert-Butyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of tert-butyl-substituted phenols and suitable reagents to induce cyclization and form the chromenone structure. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone to its corresponding dihydro derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying chromenone chemistry.

    Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties, making it a candidate for further biological studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 8-(tert-Butyl)-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chromenone core can interact with biological macromolecules, leading to various biological responses. The tert-butyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    7-(tert-Butyl)-2H-chromen-2-one: Similar structure with the tert-butyl group at the 7th position.

    6-(tert-Butyl)-2H-chromen-2-one: Similar structure with the tert-butyl group at the 6th position.

    4-(tert-Butyl)-2H-chromen-2-one: Similar structure with the tert-butyl group at the 4th position.

Uniqueness

8-(tert-Butyl)-2H-chromen-2-one is unique due to the specific positioning of the tert-butyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.

Biological Activity

8-(tert-Butyl)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger family of coumarins, which are known for their wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive review of the biological activities associated with this compound, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 8-tert-butyl-2H-chromen-2-one

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Belkhir-Talbi et al. (2019) evaluated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The compound showed moderate antibacterial activity, with inhibition zones ranging from 14 to 17 mm when compared to the antibiotic cefoxitin (20 mm) .

Microorganism Inhibition Zone (mm) Reference Antibiotic Zone (mm)
Staphylococcus aureus14 - 17Cefoxitin20

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and MCF-7 cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The compound's ability to stabilize p53 protein levels further enhances its anticancer properties by preventing tumor progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer cell proliferation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : It demonstrates antioxidant properties by scavenging free radicals, thereby reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various coumarin derivatives, this compound was found to be effective against multiple bacterial strains. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms revealed that treatment with this compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells. This shift in protein expression was linked to enhanced apoptosis and reduced tumor growth in xenograft models .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

8-tert-butylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-13(2,3)10-6-4-5-9-7-8-11(14)15-12(9)10/h4-8H,1-3H3

InChI Key

FXTZWYOYVBOSKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC(=O)C=C2

Origin of Product

United States

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